3-chloro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
3-chloro-6-[3-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N4S/c13-11-18-17-9-4-5-10(19-20(9)11)21-8-3-1-2-7(6-8)12(14,15)16/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAFOBDDCXRZJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=NN3C(=NN=C3Cl)C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of 3-(trifluoromethyl)benzenethiol with 3-chloro-6-hydrazinylpyridazine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-chloro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antibacterial activity .
Comparison with Similar Compounds
Chloro vs. Methyl/Hydrazinyl Groups
- 3-Methyl-6-[3-(Trifluoromethyl)phenyl]-[1,2,4]Triazolo[4,3-b]Pyridazine (CL 218872) :
Replacing the chloro group with a methyl group increases lipophilicity (logP ~2.8 vs. ~2.5 for the chloro analogue), enhancing blood-brain barrier penetration. CL 218872 demonstrated potent GABA receptor modulation, whereas the chloro derivative’s activity in neurological assays remains uncharacterized . - 6-Hydrazinyl-3-Aryl Derivatives (e.g., Compounds 3a–c) :
Hydrazine substituents at position 3 improve solubility but reduce stability under acidic conditions. These derivatives showed moderate antifungal activity (MIC: 16–32 µg/mL against Candida albicans), whereas the chloro-CF₃-phenyl analogue’s antimicrobial efficacy is untested .
Table 1: Position 3 Substituent Effects
| Substituent (Position 3) | LogP | Key Biological Activity | Reference |
|---|---|---|---|
| Chloro | ~2.5 | Underexplored | |
| Methyl | ~2.8 | GABA receptor modulation | |
| Hydrazinyl | ~1.9 | Antifungal (MIC: 16–32 µg/mL) |
Substituent Variations at Position 6
Sulfanyl-Trifluoromethylphenyl vs. Other Aryl Groups
- 6-(4-Chlorobenzyl)sulfanyl-3-Chloro Derivative :
Replacing the trifluoromethylphenyl group with a 4-chlorobenzyl-sulfanyl moiety reduces steric bulk, improving solubility (water solubility: ~0.8 mg/mL vs. ~0.3 mg/mL for the CF₃-phenyl analogue). This compound exhibited weak PDE4 inhibition (IC₅₀ >10 µM) compared to triazolothiadiazine-based PDE4 inhibitors (IC₅₀: 0.2–1.5 nM) . - 3.8 h for the CF₃-phenyl analogue) .
Table 2: Position 6 Substituent Effects
Core Scaffold Modifications
Triazolo[4,3-b]Pyridazine vs. Triazolo[3,4-b]Thiadiazine
- Triazolo[3,4-b]Thiadiazine Derivatives (e.g., Compound 10) :
Replacing the pyridazine core with a thiadiazine ring enhances PDE4A binding affinity (IC₅₀: 0.2 nM vs. 1.5 nM for triazolo[4,3-b]pyridazines). The sulfur atom in thiadiazine contributes to stronger hydrophobic interactions . - Triazolo[4,3-b]Pyridazine Derivatives with Indole Groups (e.g., Compound 6) :
Substitution with indole-ethylamine at position 6 improves BRD4 bromodomain inhibition (Kd: 80 nM) by forming hydrogen bonds with Asn140 and Tyr97, a feature absent in the sulfanyl-CF₃-phenyl analogue .
Biological Activity
3-Chloro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a triazolo-pyridazine core and a trifluoromethyl group, suggests various pharmacological properties. This article aims to explore the biological activity of this compound through an examination of available research findings, including data tables and case studies.
- Molecular Formula : C12H6ClF3N4S
- Molecular Weight : 330.72 g/mol
- CAS Number : 303996-20-5
Biological Activity Overview
Research indicates that compounds featuring the triazolo and pyridazine moieties often exhibit diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The specific compound under discussion has been evaluated for its inhibitory effects on various biological targets.
Key Findings from Literature
- c-Met Inhibition : Similar compounds within the triazolo-pyridazine family have demonstrated potent inhibition of the c-Met protein kinase, which is implicated in cancer progression. For example, derivatives have shown IC50 values in the low micromolar range against c-Met kinases, indicating their potential as therapeutic agents for cancer treatment .
- GABA Modulation : Some studies suggest that triazolo derivatives can act as allosteric modulators of GABA receptors, which may have implications for neurological disorders .
- BACE-1 Inhibition : Compounds with similar scaffolds have also been reported to inhibit beta-secretase 1 (BACE-1), a target for Alzheimer's disease treatment .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Savolitinib | c-Met Inhibition | 0.005 | |
| Compound A | GABA Modulation | 0.01 | |
| Compound B | BACE-1 Inhibition | 0.02 |
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymatic pathways or receptor sites. The presence of the trifluoromethyl group enhances lipophilicity and may facilitate membrane permeability, allowing it to reach intracellular targets effectively.
Toxicological Profile
While many pyridazine derivatives are noted for their therapeutic potentials, some studies have raised concerns regarding their safety profiles. For instance, certain derivatives have shown mutagenic effects in bacterial assays and potential toxicity in animal models . Therefore, further investigation into the toxicological aspects of this specific compound is warranted.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
